molecular formula C21H19Cl2NO B2392898 2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol CAS No. 321432-76-2

2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol

Cat. No.: B2392898
CAS No.: 321432-76-2
M. Wt: 372.29
InChI Key: ZYKQHJJHAYFFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol is an organic compound that belongs to the class of ethanolamines This compound is characterized by the presence of a benzylamino group and two 4-chlorophenyl groups attached to a central ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol typically involves the reaction of benzylamine with 1,1-bis(4-chlorophenyl)-2-chloroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The presence of the 4-chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-1,1-diphenylethanol: Lacks the chlorine atoms, which may affect its reactivity and binding properties.

    2-(Amino)-1,1-bis(4-chlorophenyl)-1-ethanol: Similar structure but without the benzyl group, leading to different chemical and biological properties.

Uniqueness

2-(Benzylamino)-1,1-bis(4-chlorophenyl)ethanol is unique due to the combination of its benzylamino and 4-chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(benzylamino)-1,1-bis(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c22-19-10-6-17(7-11-19)21(25,18-8-12-20(23)13-9-18)15-24-14-16-4-2-1-3-5-16/h1-13,24-25H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKQHJJHAYFFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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